N-(6-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLPKDZSGVBIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-(6-Bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide
Formation of the Benzothiazole Core
The 6-bromo-1,3-benzothiazol-2-amine backbone is typically synthesized via cyclization of substituted thioureas or bromination of preformed benzothiazoles. For example, 6-bromo-1,3-benzothiazole (CAS: 53218-26-1) serves as a key intermediate, which can be aminated at the 2-position using hydroxylamine under acidic conditions.
Bromination of 2-Aminobenzothiazole
Direct bromination of 2-aminobenzothiazole with N-bromosuccinimide (NBS) in dichloromethane yields 6-bromo-2-aminobenzothiazole. This method achieves regioselectivity due to the electron-donating amine group directing bromination to the para position.
Synthesis of 4-Methanesulfonylbenzoyl Chloride
The acylating agent, 4-methanesulfonylbenzoyl chloride , is prepared via sulfonation of toluene derivatives followed by oxidation and chlorination:
- Sulfonation : Methylation of 4-mercaptobenzoic acid with methyl iodide in alkaline conditions produces 4-(methylthio)benzoic acid.
- Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfone, yielding 4-methanesulfonylbenzoic acid.
- Chlorination : Reaction with thionyl chloride (SOCl₂) generates the acyl chloride, crucial for amide bond formation.
Amide Coupling Strategies
The final step involves coupling 6-bromo-2-aminobenzothiazole with 4-methanesulfonylbenzoyl chloride. Two primary methods are employed:
Schotten-Baumann Reaction
Reaction in a biphasic system (water/dichloromethane) with sodium hydroxide as a base achieves moderate yields (60–70%). However, hydrolysis of the acid chloride can reduce efficiency:
$$
\text{6-Bromo-2-aminobenzothiazole} + \text{4-Methanesulfonylbenzoyl Chloride} \xrightarrow{\text{NaOH, H₂O/CH₂Cl₂}} \text{Target Compound} + \text{HCl}
$$
Pyridine-Mediated Coupling
Using anhydrous pyridine as both solvent and base minimizes side reactions. Heating under reflux for 6–8 hours improves yields to 75–85%. The mechanism involves pyridine neutralizing HCl, driving the reaction to completion:
$$
\text{Amine} + \text{Acyl Chloride} \xrightarrow{\text{Pyridine, Δ}} \text{Amide} + \text{Pyridine·HCl}
$$
Optimization of Reaction Conditions
Solvent Selection
Temperature and Time
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Industrial-Scale Considerations
Cost-Effective Bromination
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The bromine atom at position 6 of the benzothiazole ring undergoes substitution reactions with nucleophiles such as amines, alkoxides, or thiols. For example:
-
Reaction with amines : In DMF at 80°C, the bromine is replaced by primary/secondary amines to form N-substituted derivatives. Reaction yields depend on steric and electronic factors of the amine .
-
Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups (e.g., phenyl, naphthyl) .
Functionalization of the Methanesulfonyl Group
The methanesulfonyl (mesyl) group participates in hydrolysis and displacement reactions:
-
Hydrolysis : Under basic conditions (e.g., NaOH, H₂O/EtOH, reflux), the mesyl group is hydrolyzed to a hydroxyl group, forming 4-hydroxybenzamide derivatives .
-
Nucleophilic displacement : Thiols or amines displace the mesyl group in polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient benzothiazole ring directs electrophiles to the 4- and 7-positions. Key reactions include:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 4 or 7 .
-
Halogenation : Bromine or chlorine substitutes at the para position relative to the mesyl group under FeCl₃ catalysis .
Reductive Reactions
-
Bromine reduction : Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding N-(1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide .
-
Sulfonyl group reduction : LiAlH₄ reduces the mesyl group to a methylthioether, though this reaction is less common due to competing side reactions .
Complexation and Biological Interactions
The compound forms coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the benzothiazole nitrogen and sulfonyl oxygen. These complexes are studied for antimicrobial and anticancer activities .
Stability and Degradation
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole Derivatives
Key Observations:
- The methanesulfonyl group in the target compound is a stronger electron-withdrawing group compared to the dimethylsulfamoyl group in , which may alter binding affinity in enzyme inhibition assays.
Physicochemical Properties :
- The thioether and ester groups in 11h and 11i lower polar surface area (PSA) compared to the sulfonamide/amide groups in the target compound and , suggesting reduced solubility in polar solvents.
- The dimethylsulfamoyl group in contributes to a higher PSA (104 Ų) than the methanesulfonyl group, which may improve aqueous solubility but reduce membrane permeability.
- The 3-ethyl substituent in introduces steric bulk, which could hinder binding to flat active sites but improve selectivity for certain targets.
Hydrogen Bonding and Crystal Packing
While crystallographic data for the target compound is unavailable, analogous benzothiazoles (e.g., ) exhibit hydrogen-bonding patterns involving the amide and sulfonamide groups. The methanesulfonyl group may participate in C–H···O interactions, influencing crystal packing and solubility .
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, highlighting its structural characteristics, biological activities, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is . Its structure includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methanesulfonyl group enhances its solubility and bioavailability.
Anticancer Properties
Research has indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related benzothiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of caspase pathways .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. A study found that similar benzothiazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
Compounds with a benzothiazole structure have also been reported to possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
Case Studies
- Anticancer Activity : A study involving a series of benzothiazole derivatives showed that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, showcasing its potential as an antimicrobial agent .
- Anti-inflammatory Mechanism : Research indicated that related compounds could significantly reduce carrageenan-induced paw edema in rats, suggesting their efficacy in reducing inflammation .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
